molecular formula C8H5ClN2O4S B2598015 5-nitro-1H-indole-3-sulfonyl chloride CAS No. 132744-99-1

5-nitro-1H-indole-3-sulfonyl chloride

Cat. No.: B2598015
CAS No.: 132744-99-1
M. Wt: 260.65
InChI Key: VGKGKKNGEOHQKM-UHFFFAOYSA-N
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Description

5-nitro-1H-indole-3-sulfonyl chloride: is a chemical compound with the molecular formula C8H5ClN2O4S and a molecular weight of 260.65 g/mol . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . This compound is known for its applications in various chemical reactions and scientific research.

Future Directions

Indole derivatives, including 5-nitro-1H-indole-3-sulfonyl chloride, have been gaining interest due to their physiological activity and potential applications across several fields . Future research may focus on developing pharmacologically active derivatives of indole with sulfonamide scaffolds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-1H-indole-3-sulfonyl chloride typically involves the reaction of 5-nitroindole with chlorosulfonic acid in the presence of sodium sulfate . The reaction conditions include maintaining a controlled temperature and ensuring the complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-nitro-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation states.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed:

    Substitution Reactions: Products include sulfonamides and sulfonate esters.

    Reduction Reactions: The major product is 5-amino-1H-indole-3-sulfonyl chloride.

    Oxidation Reactions: Products vary depending on the extent of oxidation.

Comparison with Similar Compounds

  • 4-nitro-1H-indole-3-sulfonyl chloride
  • 6-nitro-1H-indole-3-sulfonyl chloride
  • 7-nitro-1H-indole-3-sulfonyl chloride

Comparison: 5-nitro-1H-indole-3-sulfonyl chloride is unique due to the position of the nitro group on the indole ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for specific applications .

Properties

IUPAC Name

5-nitro-1H-indole-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O4S/c9-16(14,15)8-4-10-7-2-1-5(11(12)13)3-6(7)8/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKGKKNGEOHQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of chlorosulfonic acid (3 mL, 45 mmol) and Na2SO4 (700 mg, 4.9 mmol) in dichloromethane (30 mL) was treated dropwise with a solution of 5-nitroindole (800 mg, 4.9 mmol) in dichloromethane (20 mL) over 1 hour, stirred for another 30 minures, and decanted to provide a thick brown oil. The oil was slowly treated with water (20 mL), stirred for 10 minutes, filtered, and dried in a vacuum oven to provide 651 mg of the desired product.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

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